molecular formula C6H9ClN4 B1528647 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole CAS No. 1344114-53-9

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

Cat. No. B1528647
CAS RN: 1344114-53-9
M. Wt: 172.61 g/mol
InChI Key: BFIDHAGNSMWGLS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, also known as CCT, is an organic compound with a cyclobutyl ring structure. It is a derivative of 1,2,3,4-tetrazole, which is a five-membered nitrogen-containing heterocyclic compound. CCT is a useful synthetic intermediate for the synthesis of various organic compounds, and it has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1. Synthesis and Structural Analysis

In a study on tetrazole derivatives, the crystal structure of related compounds was analyzed using X-ray crystallography. These compounds are structurally similar to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole and provide insights into molecular docking studies and interactions with enzymes like cyclooxygenase-2, hinting at potential pharmaceutical applications (Al-Hourani et al., 2015).

2. Synthetic Methods and Functionalization

Research on the synthesis and functionalization of 5-substituted tetrazoles, closely related to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, discusses their applications in organic and medicinal chemistry. This includes their use as intermediates in synthesizing other heterocycles and activators in oligonucleotide synthesis. In medicinal chemistry, they are crucial as bioisosteres of carboxylic acids (Roh, Vávrová, & Hrabálek, 2012).

3. Medicinal Chemistry and Drug Design

The role of 5-substituted 1H-tetrazoles in medicinal chemistry, which includes 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, is significant. They are used as non-classical bioisosteres of carboxylic acids with similar acidities but improved lipophilicities and metabolic resistance, impacting pharmacokinetics, pharmacodynamics, and metabolism of drugs (Mittal & Awasthi, 2019).

4. Potential in Photophysical and Electrochemical Applications

A study on iridium complexes with tetrazolate ligands, similar to 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, highlights their potential in photophysical and electrochemical applications. These complexes demonstrate diverse redox and emission properties, suggesting their utility in organic light-emitting devices and biological labeling (Stagni et al., 2008).

5. Applications in Energetic Materials

Research in the field of high-energetic materials has explored the potential of tetrazoles, like 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, in creating environmentally benign replacements for toxic materials. Their high nitrogen content and heats of formation make them suitable for applications in explosives and propellants (Joo & Shreeve, 2010).

properties

IUPAC Name

5-(chloromethyl)-1-cyclobutyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c7-4-6-8-9-10-11(6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDHAGNSMWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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